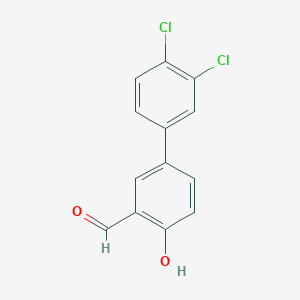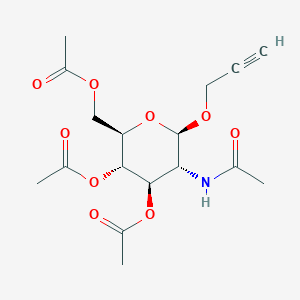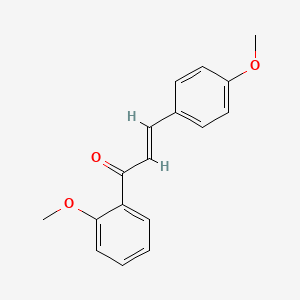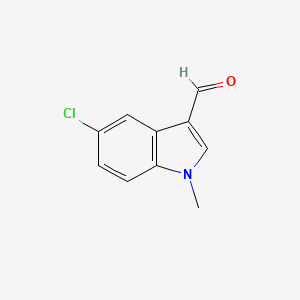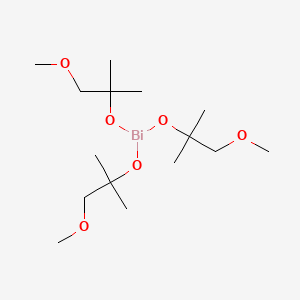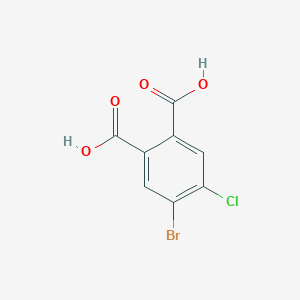
2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95%
描述
2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine is a pyridine derivative . It is a heterocyclic building block with a molecular weight of 239.2 . This compound has useful applications in catalysis, drug design, molecular recognition, and natural product synthesis .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The IUPAC name of this compound is 5-[4-(trifluoromethyl)phenyl]-2-pyridinol . The InChI code is 1S/C12H8F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17) .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95% has been used in a number of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a protective group in organic synthesis. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
作用机制
Target of Action
This compound is a pyridine derivative and is often used as a heterocyclic building block . Pyridine derivatives have been found to interact with a variety of biological targets, but the specific targets for this compound need further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity . .
实验室实验的优点和局限性
The advantages of using 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95% in laboratory experiments include its ability to act as a reagent, catalyst, and protective group in organic synthesis. It is also relatively safe to handle, as it is not known to have any biochemical or physiological effects. However, it is important to note that it can cause irritation of the skin and eyes, and inhalation of the compound can cause respiratory irritation.
未来方向
The future directions for 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95% include the development of new methods for its synthesis, the exploration of its potential applications in materials science, and the investigation of its potential uses as a reagent, catalyst, and protective group in organic synthesis. Additionally, further research is needed to understand its biochemical and physiological effects, as well as its potential risks and hazards. Finally, further research is needed to explore its potential uses in the pharmaceutical and agrochemical industries.
合成方法
2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95% can be synthesized from 4-trifluoromethylbenzonitrile (4TFPN) and 2-aminopyridine (2AP), via a two-step reaction. In the first step, 4TFPN is reacted with 2AP in the presence of a base, such as potassium carbonate, to form the intermediate 2-hydroxy-5-(4-trifluoromethylphenyl)pyridine-2-carbonitrile (2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95%N). In the second step, this compoundN is heated in the presence of an acid, such as hydrochloric acid, to form the final product 2-Hydroxy-5-(4-trifluoromethylphenyl)pyridine, 95%.
安全和危害
属性
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCVSUAYFBNMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586353 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
577967-77-2 | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=577967-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





